molecular formula C18H17N3OS B5794293 N-[3-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide

N-[3-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide

Cat. No.: B5794293
M. Wt: 323.4 g/mol
InChI Key: PDZAZIOXOBRMGQ-UHFFFAOYSA-N
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Description

N-[3-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide typically involves the reaction of 3-phenyl-1,3-thiazolidin-4-one with phenylisothiocyanate in the presence of potassium hydroxide in DMF (dimethylformamide) at room temperature . This reaction yields the desired thiazole-incorporated multi-ring complex.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMF or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

N-[3-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide involves its interaction with molecular targets in biological systems. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors. This compound’s effects are mediated through its ability to modulate the activity of specific proteins and enzymes, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[3-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-5-3-7-15(9-12)20-18-21-17(11-23-18)14-6-4-8-16(10-14)19-13(2)22/h3-11H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZAZIOXOBRMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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